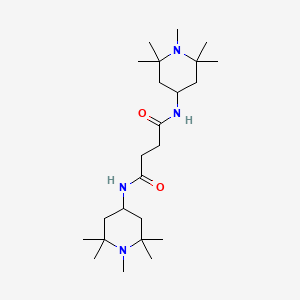
1-(4-fluorobenzoyl)-N-1-naphthyl-4-piperidinecarboxamide
Vue d'ensemble
Description
The compound “1-(4-fluorobenzoyl)-N-1-naphthyl-4-piperidinecarboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals, a naphthyl group, which is a polycyclic aromatic hydrocarbon, and a 4-fluorobenzoyl group, which is a derivative of benzoic acid .
Synthesis Analysis
While the exact synthesis pathway for this compound isn’t available, it might involve Friedel–Crafts acylation, a common method for introducing acyl groups into aromatic compounds . This reaction could potentially be used to attach the 4-fluorobenzoyl group to the piperidine ring .Chemical Reactions Analysis
The compound might undergo various reactions typical for its functional groups. For example, the piperidine ring can participate in reactions with electrophiles, and the carbonyl group in the 4-fluorobenzoyl moiety can undergo nucleophilic addition reactions .Mécanisme D'action
1-(4-fluorobenzoyl)-N-1-naphthyl-4-piperidinecarboxamide acts as a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system. It binds to these receptors and activates them, leading to a cascade of biochemical and physiological effects. The activation of the CB1 receptor is primarily responsible for the psychoactive effects of this compound, while the activation of the CB2 receptor is responsible for its anti-inflammatory and neuroprotective properties.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It can cause changes in heart rate, blood pressure, body temperature, and respiratory rate. It can also affect mood, cognition, and memory. This compound has been shown to have analgesic, anxiolytic, and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-fluorobenzoyl)-N-1-naphthyl-4-piperidinecarboxamide in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the endocannabinoid system in a more targeted and precise manner. However, one of the limitations of using this compound is its potential for abuse and addiction. Therefore, it is important to handle and store it with care and follow all safety protocols.
Orientations Futures
There are many potential future directions for the research on 1-(4-fluorobenzoyl)-N-1-naphthyl-4-piperidinecarboxamide. One area of interest is its potential as a treatment for chronic pain, anxiety, and depression. Another area of interest is its anti-inflammatory and neuroprotective properties, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to better understand the long-term effects of this compound on the endocannabinoid system and overall health.
Conclusion:
In conclusion, this compound is a synthetic cannabinoid that has shown great potential for its therapeutic applications and its ability to help researchers better understand the endocannabinoid system. While there are limitations and potential risks associated with its use, proper handling and safety protocols can ensure its safe use in lab experiments. With further research, this compound could have significant implications for the treatment of various medical conditions and the advancement of our understanding of the endocannabinoid system.
Applications De Recherche Scientifique
1-(4-fluorobenzoyl)-N-1-naphthyl-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in treating various medical conditions such as chronic pain, anxiety, and depression. It has also been shown to have anti-inflammatory and neuroprotective properties. This compound is commonly used in research to better understand the endocannabinoid system and its role in various physiological processes.
Propriétés
IUPAC Name |
1-(4-fluorobenzoyl)-N-naphthalen-1-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O2/c24-19-10-8-18(9-11-19)23(28)26-14-12-17(13-15-26)22(27)25-21-7-3-5-16-4-1-2-6-20(16)21/h1-11,17H,12-15H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPOOUCISANZDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B3443456.png)



![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-ethylphenyl)-4-piperidinecarboxamide](/img/structure/B3443480.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide](/img/structure/B3443488.png)




![N-(3-chloro-4-methoxyphenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3443539.png)
![methyl 2-({[1-(3,5-dimethoxybenzoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B3443547.png)